molecular formula C13H8F2O2 B2718685 2-(3,4-Difluorophenoxy)benzaldehyde CAS No. 289717-89-1

2-(3,4-Difluorophenoxy)benzaldehyde

Cat. No.: B2718685
CAS No.: 289717-89-1
M. Wt: 234.202
InChI Key: XOJHFAVMLHRBBZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(3,4-Difluorophenoxy)benzaldehyde is an organic compound with the molecular formula C13H8F2O2. It is characterized by the presence of a difluorophenoxy group attached to a benzene ring, which is further substituted with an aldehyde group. This compound is used in various scientific research applications due to its unique chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,4-Difluorophenoxy)benzaldehyde typically involves the reaction of 3,4-difluorophenol with benzaldehyde derivatives under specific conditions. One common method includes the use of a base such as potassium carbonate in a solvent like dimethylformamide (DMF) at elevated temperatures. The reaction proceeds through a nucleophilic aromatic substitution mechanism, resulting in the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often utilizing continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

2-(3,4-Difluorophenoxy)benzaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(3,4-Difluorophenoxy)benzaldehyde is utilized in several scientific research fields:

Mechanism of Action

The mechanism of action of 2-(3,4-Difluorophenoxy)benzaldehyde involves its interaction with specific molecular targets. The difluorophenoxy group can enhance the compound’s binding affinity to certain enzymes or receptors, leading to inhibition or modulation of biological pathways. The aldehyde group can form covalent bonds with nucleophilic sites on proteins, further influencing its biological activity .

Comparison with Similar Compounds

Similar Compounds

  • 2-(3,4-Dichlorophenoxy)benzenecarbaldehyde
  • 2-(3,4-Dimethoxyphenoxy)benzenecarbaldehyde
  • 2-(3,4-Difluorophenoxy)benzyl alcohol

Uniqueness

2-(3,4-Difluorophenoxy)benzaldehyde is unique due to the presence of the difluorophenoxy group, which imparts distinct electronic and steric properties. This makes it a valuable compound for specific applications where fluorine substitution is desired, such as in medicinal chemistry for enhancing metabolic stability and bioavailability .

Properties

IUPAC Name

2-(3,4-difluorophenoxy)benzaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8F2O2/c14-11-6-5-10(7-12(11)15)17-13-4-2-1-3-9(13)8-16/h1-8H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XOJHFAVMLHRBBZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C=O)OC2=CC(=C(C=C2)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8F2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.